2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-21-10-7-8-11(13(9-10)23-3)16(20)19-17-18-15-12(22-2)5-4-6-14(15)24-17/h4-9H,1-3H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWZKIDBMMCACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(C=CC=C3S2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide typically involves the condensation of 2-aminobenzenethiol with aldehydes or ketones, followed by cyclization. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient methods such as microwave irradiation or one-pot multicomponent reactions. These methods not only reduce the reaction time but also increase the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry
The compound serves as a valuable building block for synthesizing more complex molecules. Its unique functional groups allow chemists to explore various reaction mechanisms and develop new synthetic pathways.
| Property | Description |
|---|---|
| Reactivity | Participates in nucleophilic substitutions due to the presence of methoxy groups. |
| Synthesis | Used in creating derivatives with enhanced biological activities. |
Biology
The biological activities of 2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide make it a candidate for developing new antibacterial, antifungal, and anticancer agents.
Case Study: Antibacterial Activity
Research has demonstrated that derivatives of this compound exhibit significant activity against Mycobacterium tuberculosis. The mechanism involves binding to target enzymes within the bacteria, inhibiting their function and disrupting essential biochemical pathways necessary for survival.
| Biological Activity | Target Organism | Mechanism |
|---|---|---|
| Antibacterial | Mycobacterium tuberculosis | Inhibition of enzyme function |
| Antifungal | Various fungal species | Disruption of cell membrane integrity |
| Anticancer | Human cancer cell lines | Induction of apoptosis through enzyme inhibition |
Medicine
Ongoing research is investigating the potential therapeutic applications of this compound in treating neurodegenerative diseases and depression. For instance, studies have shown that benzothiazole derivatives can inhibit monoamine oxidase and cholinesterase, which are key targets in antidepressant drug development .
Clinical Relevance
The compound's ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for neurological conditions.
| Target Enzyme | Inhibition Potency |
|---|---|
| Monoamine Oxidase B (MAO-B) | High |
| Butyrylcholinesterase (BuChE) | Moderate |
Industry
In industrial applications, this compound is explored for its potential in developing new materials such as polymers and dyes. Its unique chemical properties contribute to enhanced performance characteristics in these products.
Mechanism of Action
The mechanism of action of 2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cancer cell growth or the inhibition of bacterial proliferation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Variations
Table 1: Structural Comparison of Key Analogues
Key Observations :
- The position and type of substituents significantly influence molecular weight and intermolecular interactions. For example, replacing the 4-methoxy group on the benzothiazole with a methyl group (as in ) reduces molecular weight by ~16 g/mol.
- Electron-withdrawing groups (e.g., fluorine in N-(1,3-benzothiazol-2-yl)-2-fluorobenzamide ) enhance polarity compared to methoxy groups, affecting solubility and crystallinity.
Physicochemical and Crystallographic Properties
Table 2: Crystallographic Data for Selected Compounds
Notes:
- However, analogues like 2-BTBA and 2-BTFBA exhibit orthorhombic systems with distinct packing patterns influenced by substituents .
- Methoxy groups likely enhance hydrogen bonding (C=O⋯H-N) and π-π stacking, as seen in similar benzothiazole amides .
Biological Activity
2,4-Dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide is a complex organic compound classified under benzamides. Its structural characteristics include two methoxy groups located at the 2 and 4 positions of the benzamide ring and a benzothiazole moiety. This unique structure contributes to its diverse biological activities, making it a focus of interest in medicinal chemistry and drug development. The compound has shown potential therapeutic applications, particularly in cancer treatment and neurological disorders, due to its interaction with specific biological targets.
Chemical Structure
The molecular formula for this compound is C17H18N2O4S. The structural representation is as follows:
The biological activity of this compound primarily stems from its ability to interact with various enzymes and receptors. The benzothiazole ring is known for its role in modulating enzyme activity, which can lead to significant therapeutic effects. Specifically, studies indicate that this compound may act as an enzyme inhibitor or receptor modulator , potentially influencing metabolic pathways critical for disease progression.
Interaction with Biological Targets
Research has shown that this compound can bind to specific active sites in enzymes, leading to inhibition or modulation of their activity. This characteristic is particularly relevant in the context of cancer therapies and neuroprotection.
Anticancer Activity
The compound has demonstrated promising anticancer properties in various studies. For instance, it has been tested against different cancer cell lines, showing significant cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
Neuroprotective Effects
In the realm of neurological disorders, this compound has been investigated for its potential protective effects against neurotoxicity induced by amyloid-beta (Aβ) peptides. Research indicates that it can mitigate Aβ-induced cytotoxicity in neuronal cell models, enhancing cell viability significantly compared to untreated controls.
Case Studies and Experimental Data
- Cytotoxicity Assays : In vitro studies using SH-SY5Y neuroblastoma cells revealed that treatment with this compound resulted in increased cell viability by up to 91% at concentrations of 10 µM when exposed to Aβ peptides .
- Enzyme Inhibition Studies : The compound exhibited selective inhibition against butyrylcholinesterase (BChE), a target of interest in Alzheimer's disease research. Kinetic analysis indicated an IC50 value significantly lower than many known inhibitors .
- Molecular Docking Studies : Computational studies have elucidated the binding modes of the compound within enzyme active sites, providing insights into its inhibitory mechanisms and potential selectivity towards specific targets.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Two methoxy groups + benzothiazole moiety | Anticancer, neuroprotective |
| Similar Benzothiazole Derivatives | Varies; often fewer functional groups | Variable; generally lower activity |
Q & A
Basic: What are the recommended synthetic routes for 2,4-dimethoxy-N-(4-methoxy-1,3-benzothiazol-2-yl)benzamide, and how can reaction conditions be optimized for yield?
Methodological Answer:
The synthesis typically involves coupling a substituted benzoyl chloride with a 4-methoxy-1,3-benzothiazol-2-amine derivative. Key steps include:
- Acylation : React 2,4-dimethoxybenzoyl chloride (generated in situ using oxalyl chloride/DMF in DCM) with 4-methoxy-1,3-benzothiazol-2-amine under reflux in anhydrous THF or DCM .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.
- Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride), temperature (reflux at 60–80°C), and solvent polarity to improve yields beyond 65% (commonly reported for analogous benzamide syntheses) .
Basic: What analytical techniques are critical for characterizing this compound’s structural integrity and purity?
Methodological Answer:
A multi-technique approach is essential:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm methoxy groups (δ 3.8–4.0 ppm) and benzothiazole/benzamide backbone .
- HPLC : Assess purity (≥95% via C18 column, acetonitrile/water mobile phase) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 315.36) .
- X-ray Crystallography : Resolve crystal packing and confirm stereoelectronic effects (monoclinic system, space group P21/c) .
Advanced: How can researchers design assays to evaluate CYP enzyme inhibition potential, given the compound’s structural similarity to known inhibitors?
Methodological Answer:
- In Vitro CYP Assays : Use human liver microsomes with probe substrates (e.g., CYP3A4: midazolam; CYP2D6: dextromethorphan). Monitor metabolite formation via LC-MS/MS .
- Dose-Response Curves : Test 0.1–100 µM concentrations to calculate IC₅₀ values. Include positive controls (e.g., ketoconazole for CYP3A4) .
- Structural Modeling : Perform molecular docking (AutoDock Vina) to predict binding affinity to CYP active sites, leveraging the benzothiazole moiety’s π-π interactions .
Advanced: What computational strategies can predict metabolic pathways and toxicity profiles?
Methodological Answer:
- ADMET Prediction : Use tools like SwissADME or ADMETLab to assess bioavailability, BBB permeability (likely low due to high polarity), and CYP-mediated metabolism .
- Metabolite Identification : Simulate phase I/II metabolism (e.g., demethylation of methoxy groups, glucuronidation) using in silico platforms (e.g., Meteor Nexus) .
- Toxicity Profiling : Apply QSAR models (e.g., ProTox-II) to predict hepatotoxicity and mutagenicity risks based on structural alerts (e.g., benzothiazole ring) .
Advanced: How should researchers address contradictory bioactivity data in antimicrobial vs. anticancer assays?
Methodological Answer:
- Assay Standardization : Ensure consistent cell lines (e.g., HepG2 for cancer, S. aureus ATCC 25923 for microbes) and culture conditions (RPMI-1640, 37°C, 5% CO₂) .
- Mechanistic Studies : Perform transcriptomics (RNA-seq) to identify differentially expressed genes in cancer cells vs. bacterial membrane disruption assays (e.g., propidium iodide uptake) .
- Dose-Dependent Effects : Compare IC₅₀ values across assays; low µM-range activity in cancer vs. higher MICs in microbes may indicate target specificity .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Methodological Answer:
- Formulation : Use co-solvents (10% DMSO/PEG-400) or nanoemulsions (lecithin/Tween 80) to enhance aqueous solubility (>50 µg/mL) .
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy) to increase lipophilicity and intestinal absorption .
- Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents (5–20 mg/kg) with plasma LC-MS analysis to calculate AUC and half-life .
Table 1: Comparative Yields for Synthetic Routes
| Method | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Acylation (THF) | THF | DMF | 65 | |
| Acylation (DCM) | DCM | None | 72 | |
| Microwave-assisted | Ethanol | NaOH | 85 | Hypoth. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
